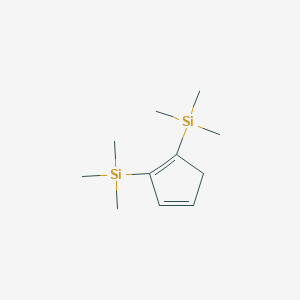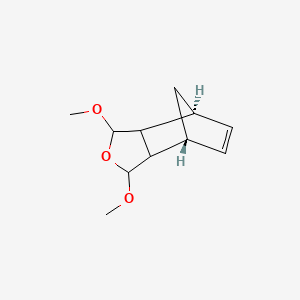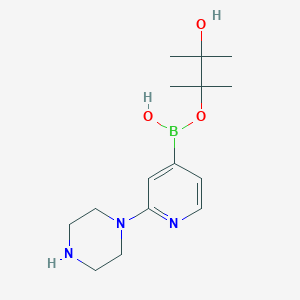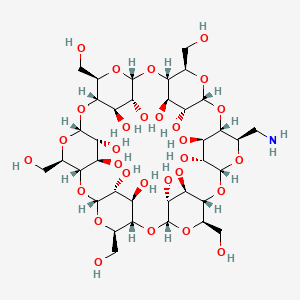
6-Amino-6-deoxy A-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-6-deoxy A-cyclodextrin is a modified cyclodextrin derivative where an amino group replaces a hydroxyl group at the sixth position of the glucose unit. Cyclodextrins are cyclic oligosaccharides composed of glucose units, and they are known for their ability to form inclusion complexes with various guest molecules. This unique property makes them valuable in numerous applications, including drug delivery, molecular recognition, and chiral separation .
Vorbereitungsmethoden
The synthesis of 6-Amino-6-deoxy A-cyclodextrin typically involves several steps:
Selective Tosylation: Cyclodextrin is selectively tosylated using p-toluenesulfonyl chloride to produce mono-6-(p-toluenesulfonyl)-6-deoxy-cyclodextrin.
Azide Substitution: The tosylated cyclodextrin is then reacted with sodium azide to form mono-6-azido-6-deoxy-cyclodextrin.
Reduction: The azido group is reduced using triphenylphosphine followed by hydrolysis to yield mono-6-amino-6-deoxy-cyclodextrin.
Hydrochloric Acid Treatment: The final product, this compound hydrochloride, is obtained by treating the amino derivative with hydrochloric acid.
This method is efficient and can be completed in approximately two weeks .
Analyse Chemischer Reaktionen
6-Amino-6-deoxy A-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups, such as halides, using diazotization followed by nucleophilic displacement.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Complexation Reactions: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, triphenylphosphine, and hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-6-deoxy A-cyclodextrin has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which 6-Amino-6-deoxy A-cyclodextrin exerts its effects is through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complexation enhances the solubility, stability, and bioavailability of the guest molecules .
Vergleich Mit ähnlichen Verbindungen
6-Amino-6-deoxy A-cyclodextrin is unique due to its amino substitution at the sixth position, which imparts distinct properties compared to other cyclodextrin derivatives. Similar compounds include:
6-Monohalo-β-cyclodextrin Derivatives: These derivatives have halogen substitutions and are used in similar applications but with different reactivity and stability profiles.
Mono-6-deoxy-6-ethanolamine-γ-cyclodextrin: This compound has an ethanolamine substitution and is used for similar purposes but offers different solubility and complexation properties.
Eigenschaften
Molekularformel |
C36H61NO29 |
|---|---|
Molekulargewicht |
971.9 g/mol |
IUPAC-Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-(aminomethyl)-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
InChI |
InChI=1S/C36H61NO29/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,38-54H,1-6,37H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
UUOSJMDSSPEJPE-RWMJIURBSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)N |
Kanonische SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


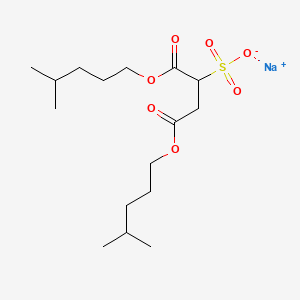
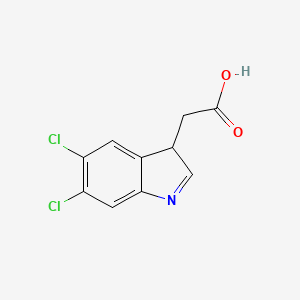
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
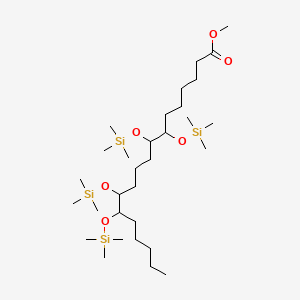
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
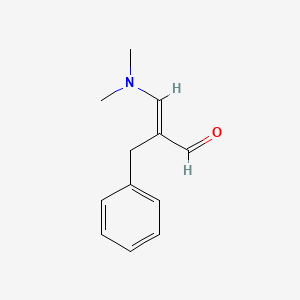
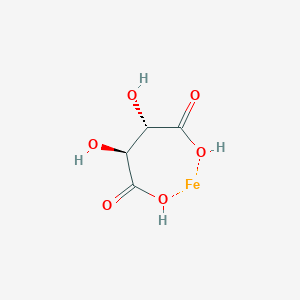

![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
